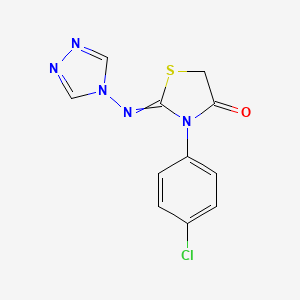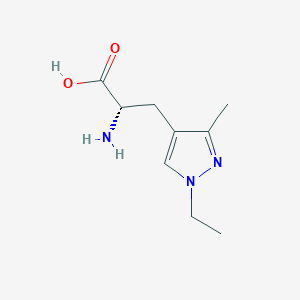
3-(4-Methylphenyl)-1,2,5-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylphenyl)-1,2,5-oxadiazole is a heterocyclic organic compound that features a five-membered ring containing three heteroatoms: one nitrogen and two oxygen atoms. The presence of the 4-methylphenyl group attached to the oxadiazole ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields due to its unique structural characteristics and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate amidoxime, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to facilitate the cyclization process efficiently. The use of catalysts and advanced purification techniques further enhances the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylphenyl)-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3-(4-Methylphenyl)-1,2,5-oxadiazole has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in developing new pharmaceuticals.
Medicine: Research has shown potential for its use in designing drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3-(4-Methylphenyl)-1,2,5-oxadiazole exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s structure allows it to bind to active sites of enzymes, thereby interfering with their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole derivative with different substitution patterns.
1,3,4-Oxadiazole: A structurally similar compound with varied chemical properties.
Benzoxazole: Contains a benzene ring fused to an oxadiazole ring, offering different reactivity.
Uniqueness
3-(4-Methylphenyl)-1,2,5-oxadiazole is unique due to the presence of the 4-methylphenyl group, which enhances its stability and reactivity. This substitution pattern also imparts specific biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H8N2O |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-1,2,5-oxadiazole |
InChI |
InChI=1S/C9H8N2O/c1-7-2-4-8(5-3-7)9-6-10-12-11-9/h2-6H,1H3 |
Clé InChI |
CAAXAYBYQGQGFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NON=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11725211.png)

![Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate](/img/structure/B11725233.png)
![Ethyl 4-{[(diaminomethylidene)amino]imino}pentanoate](/img/structure/B11725234.png)
![methyl (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoate](/img/structure/B11725245.png)
![(E)-N-[(1-benzofuran-2-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B11725260.png)
![2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11725268.png)



![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one](/img/structure/B11725305.png)
![disodium (1Z)-1-[(2S)-2-carboxylatopyrrolidin-1-yl]diazen-1-ium-1,2-bis(olate)](/img/structure/B11725311.png)
![3-[(2,3-dimethylquinoxalin-6-yl)carbamoyl]prop-2-enoic Acid](/img/structure/B11725316.png)
